RS 39604

Descripción

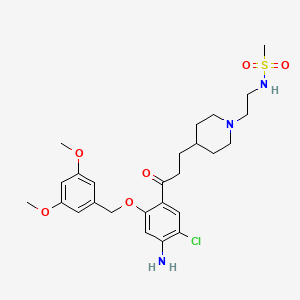

RS-39604 is a selective 5-HT4 receptor antagonist.

Propiedades

Número CAS |

161362-65-8 |

|---|---|

Fórmula molecular |

C26H36ClN3O6S |

Peso molecular |

554.1 g/mol |

Nombre IUPAC |

N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide |

InChI |

InChI=1S/C26H36ClN3O6S/c1-34-20-12-19(13-21(14-20)35-2)17-36-26-16-24(28)23(27)15-22(26)25(31)5-4-18-6-9-30(10-7-18)11-8-29-37(3,32)33/h12-16,18,29H,4-11,17,28H2,1-3H3 |

Clave InChI |

BKVIWGRFRKLFIO-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1)COC2=CC(=C(C=C2C(=O)CCC3CCN(CC3)CCNS(=O)(=O)C)Cl)N)OC |

Otros números CAS |

161362-65-8 |

Sinónimos |

1-(4-amino-5-chloro-2-(3,5-dimethoxyphenil)methyloxy)-3-(1-(2-methylsulfonylamino)piperidin-4-yl)propan-1-one hydrochloride RS 39604 |

Origen del producto |

United States |

Foundational & Exploratory

RS 39604: A Technical Guide to its 5-HT4 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of RS 39604 for the 5-hydroxytryptamine-4 (5-HT4) receptor. This document consolidates key quantitative data, details established experimental protocols for assessing binding affinity, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation: Quantitative Binding Affinity of this compound

This compound is a potent and selective antagonist for the 5-HT4 receptor.[1][2][3][4] Its high affinity has been primarily characterized through radioligand binding assays. The following table summarizes the key binding affinity values for this compound at the 5-HT4 receptor.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| pKi | 9.1 | Guinea Pig Striatal Membranes | [3H]-GR 113808 | [1][2][3][4][5] |

| pA2 | 9.3 | Rat Isolated Oesophagus | 5-HT | [3][5] |

| pA2 | 9.1 | Guinea-pig Isolated Ileal Mucosa | 5-MeOT | [3] |

Selectivity Profile:

This compound exhibits high selectivity for the 5-HT4 receptor over a range of other receptor types. It displays low affinity (pKi < 6.5) for 5-HT1A, 5-HT2C, 5-HT3, α1c, D1, D2, M1, and M2 receptors.[1][3][4] Moderate affinity is observed for σ1 (pKi = 6.8) and σ2 (pKi = 7.8) sites.[3][4]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for the 5-HT4 receptor is typically achieved through a competitive radioligand binding assay using the selective 5-HT4 receptor antagonist, [3H]-GR 113808.

Membrane Preparation (from Guinea Pig Striatum)

-

Tissue Dissection: Guinea pig striata are rapidly dissected on ice.

-

Homogenization: The tissue is homogenized in ice-cold buffer (e.g., 50 mM HEPES, pH 7.4) using a Polytron or similar homogenizer.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 40,000 x g) at 4°C.

-

Washing: The resulting pellet is resuspended in fresh buffer and centrifuged again to wash the membranes.

-

Final Resuspension: The final pellet is resuspended in the assay buffer to a desired protein concentration, determined by a protein assay such as the Bradford method.

Competitive Binding Assay

-

Assay Buffer: A typical assay buffer is 50 mM HEPES, pH 7.4.[1][5]

-

Incubation Mixture: The assay tubes contain:

-

A fixed concentration of the radioligand, [3H]-GR 113808 (e.g., 0.1-0.2 nM).

-

Increasing concentrations of the unlabeled competing ligand, this compound.

-

The prepared membrane homogenate (typically 50-100 µg of protein).

-

-

Incubation: The mixture is incubated, usually at room temperature or 30°C, for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[5]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-GR 113808). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Determination of Non-Specific Binding

Non-specific binding is determined in a parallel set of tubes containing a high concentration of a non-labeled 5-HT4 receptor ligand (e.g., 10 µM GR 113808 or another suitable antagonist) to saturate the receptors.[1]

Mandatory Visualizations

5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR).[6] Its activation initiates a canonical signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP), as well as non-canonical, G-protein independent pathways.[6][7]

Caption: Canonical and non-canonical signaling pathways of the 5-HT4 receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound like this compound.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Serotonin 5-HT4 receptor boosts functional maturation of dendritic spines via RhoA-dependent control of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Selectivity Profile of RS 39604: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of RS 39604, a potent and selective 5-HT4 receptor antagonist. The document details its binding affinities and functional activities at various receptors, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathways involved.

Core Selectivity Profile: Quantitative Analysis

This compound is a high-affinity antagonist of the 5-HT4 receptor, demonstrating significant selectivity over a wide range of other neurotransmitter receptors.[1][2][3][4][5] The following tables summarize the binding affinity (pKi) and functional antagonist potency (pA2) of this compound.

Table 1: Binding Affinity Profile of this compound

The binding affinity of this compound for the 5-HT4 receptor and other receptors was determined using radioligand binding assays with [3H]-GR 113808 in guinea-pig striatal membranes.[1][2]

| Receptor/Site | pKi |

| 5-HT4 | 9.1 |

| Sigma 2 | 7.8 |

| Sigma 1 | 6.8 |

| 5-HT1A | < 6.5 |

| 5-HT2C | < 6.5 |

| 5-HT3 | < 6.5 |

| Alpha 1c Adrenergic | < 6.5 |

| Dopamine D1 | < 6.5 |

| Dopamine D2 | < 6.5 |

| Muscarinic M1 | < 6.5 |

| Muscarinic M2 | < 6.5 |

| Angiotensin AT1 | < 6.5 |

| Bradykinin B1 | < 6.5 |

| Opioid Mu | < 6.5 |

Table 2: Functional Antagonist Activity of this compound

The functional antagonist activity of this compound was assessed in isolated tissue preparations.

| Preparation | Agonist | Measured Effect | pA2 | Schild Slope |

| Rat Isolated Oesophagus | 5-HT | Relaxation | 9.3 | 1.0 |

| Guinea-pig Isolated Ileal Mucosa | 5-MeOT | Increase in short-circuit current | 9.1 | Not Reported |

Experimental Protocols

Radioligand Binding Assay for 5-HT4 Receptors

This protocol describes the determination of binding affinity (Ki) of this compound at the 5-HT4 receptor in guinea-pig striatal membranes using the radiolabeled 5-HT4 receptor antagonist [3H]-GR 113808.

1. Membrane Preparation:

-

Male guinea pigs are euthanized and the striata are rapidly dissected on ice.

-

The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.

2. Binding Assay:

-

The assay is performed in a final volume of 250 µL containing:

-

50 µL of membrane suspension

-

25 µL of [3H]-GR 113808 (at a concentration near its Kd, typically ~0.2 nM)

-

25 µL of various concentrations of this compound or vehicle

-

150 µL of incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT4 ligand (e.g., 1 µM GR 113808).

-

The mixture is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

4. Quantification:

-

The filters are placed in scintillation vials with scintillation cocktail.

-

The radioactivity retained on the filters is counted using a liquid scintillation counter.

5. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-GR 113808) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism in Rat Isolated Oesophagus

This protocol outlines the determination of the functional antagonist potency (pA2) of this compound against 5-HT-induced relaxation in the rat isolated oesophagus.

1. Tissue Preparation:

-

Male rats are euthanized, and the oesophagus is dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2.

-

The tunica muscularis mucosae is isolated and mounted in an organ bath containing the physiological salt solution at 37°C.

2. Experimental Setup:

-

The tissue is connected to an isometric force transducer to record changes in tension.

-

The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes).

3. Experimental Procedure:

-

The tissue is pre-contracted with an appropriate agent (e.g., carbachol).

-

Once a stable contraction is achieved, a cumulative concentration-response curve to 5-HT is generated by adding increasing concentrations of 5-HT to the organ bath and recording the relaxation.

-

The tissue is then washed to return to baseline.

-

The tissue is incubated with a known concentration of this compound for a specific period (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to 5-HT is then generated in the presence of this compound.

-

This process is repeated with several different concentrations of this compound.

4. Data Analysis (Schild Analysis):

-

The dose ratio (DR) is calculated for each concentration of this compound. The DR is the ratio of the EC50 of 5-HT in the presence of the antagonist to the EC50 of 5-HT in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

For a competitive antagonist, this plot should be a straight line with a slope of 1.0.

-

The pA2 value is the x-intercept of the Schild regression line, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

Signaling Pathways and Workflows

5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.

Caption: Canonical 5-HT4 receptor signaling pathway.

Experimental Workflow for pA2 Determination

The determination of the pA2 value is a critical step in characterizing the potency of a competitive antagonist like this compound. The general workflow involves comparing agonist dose-response curves in the absence and presence of the antagonist.

Caption: Workflow for determining pA2 value.

References

- 1. Pa2 determination | PPTX [slideshare.net]

- 2. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 3. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neuron.mefst.hr [neuron.mefst.hr]

- 5. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RS 39604 Hydrochloride: Solubility, Stability, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of RS 39604 hydrochloride, a potent and selective 5-HT4 receptor antagonist. The document details its known solubility and stability characteristics, outlines standardized experimental protocols for further investigation, and illustrates its relevant biological signaling pathways.

Core Physicochemical Properties

This compound hydrochloride is a hydrochloride salt with a molecular weight of 590.56 g/mol .[1][2] It is recognized for its high affinity and selectivity for the 5-HT4 receptor, making it a valuable tool in neuroscience and gastrointestinal research.[1][3]

Solubility Data

Quantitative solubility data for this compound hydrochloride is limited in publicly available literature. The most consistently reported data point is its solubility in Dimethyl Sulfoxide (DMSO).

Table 1: Known Solubility of this compound Hydrochloride

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |

| DMSO | 100 | 59.06 |

Data sourced from multiple suppliers and databases.[1]

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound hydrochloride.

Table 2: Recommended Storage Conditions for this compound Hydrochloride

| Form | Storage Temperature | Duration | Notes |

| Solid | Room Temperature | Not specified | Store as received. |

| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

While general storage conditions are provided, detailed stability studies under various conditions such as pH, light exposure, and elevated temperatures have not been published. Section 2.3 outlines a protocol for a comprehensive stability-indicating study.

Experimental Protocols

To empower researchers to thoroughly characterize this compound hydrochloride, this section provides detailed methodologies for key experiments.

Protocol for Determining Kinetic Solubility

This protocol is adapted from standard high-throughput screening (HTS) methodologies and is suitable for a rapid assessment of solubility in various aqueous buffers.

Objective: To determine the kinetic solubility of this compound hydrochloride in a buffered solution.

Materials:

-

This compound hydrochloride

-

DMSO (anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Plate shaker

-

Spectrophotometer (plate reader) or nephelometer

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature (or a specified temperature, e.g., 37°C) for a defined period (e.g., 2 hours) with continuous shaking.[4]

-

Detection:

-

Turbidimetric Method (Nephelometry): Measure the light scattering of the solutions in each well using a nephelometer. An increase in turbidity indicates precipitation of the compound.[4][5]

-

UV Absorption Method: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.[5]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Experimental Workflow for Kinetic Solubility Assay

Caption: Workflow for determining the kinetic solubility of a compound.

Protocol for Determining Thermodynamic Solubility

This "shake-flask" method determines the equilibrium solubility, which is considered the true solubility of a compound.[6]

Objective: To determine the thermodynamic (equilibrium) solubility of this compound hydrochloride.

Materials:

-

This compound hydrochloride (solid)

-

Solvent of interest (e.g., water, PBS pH 7.4, ethanol)

-

Glass vials with screw caps

-

Thermomixer or orbital shaker

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound hydrochloride to a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a shaker or thermomixer at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4][7]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to pellet the remaining solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining micro-precipitates.

-

Quantification: Analyze the concentration of this compound hydrochloride in the filtrate using a validated HPLC-UV method against a standard curve.

Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Experimental Workflow for Thermodynamic Solubility Assay

Caption: Workflow for determining the thermodynamic solubility of a compound.

Protocol for Stability-Indicating HPLC Method

This protocol describes a forced degradation study to assess the stability of this compound hydrochloride under various stress conditions.

Objective: To evaluate the stability of this compound hydrochloride and develop a stability-indicating analytical method.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 analytical column

-

Temperature and humidity controlled chamber

-

Photostability chamber

Procedure:

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent this compound hydrochloride peak from potential degradation products.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate a solution of the compound in 0.1 N HCl at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate a solution of the compound in 0.1 N NaOH at room temperature.

-

Oxidation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze using the developed HPLC method.

-

Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.[8][9]

Biological Context: 5-HT4 Receptor Signaling

This compound hydrochloride exerts its biological effects by antagonizing the 5-HT4 receptor. This receptor is a Gs-protein coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), initiates downstream signaling cascades. Understanding these pathways is crucial for interpreting the effects of this compound hydrochloride in experimental systems.

G-Protein Dependent Signaling

The canonical signaling pathway for the 5-HT4 receptor involves the activation of adenylyl cyclase.

5-HT4 Receptor G-Protein Dependent Signaling Pathway

Caption: Canonical Gs-protein coupled signaling cascade of the 5-HT4 receptor.

Upon binding of serotonin, the 5-HT4 receptor activates the Gs alpha subunit of its associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.[10][11]

G-Protein Independent Signaling

Recent studies have shown that the 5-HT4 receptor can also signal through pathways independent of G-protein activation, notably involving the Src tyrosine kinase.

References

- 1. This compound hydrochloride (0991) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. This compound hydrochloride | C26H37Cl2N3O6S | CID 19081934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. japsonline.com [japsonline.com]

- 9. ijsdr.org [ijsdr.org]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. evotec.com [evotec.com]

In Vivo Pharmacokinetics of RS 39604: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 39604 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Its long-lasting in vivo activity and oral bioavailability make it a significant tool for investigating the physiological and pathological roles of the 5-HT4 receptor. This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of this compound, with a focus on its duration of action. While a precise half-life is not extensively reported in publicly available literature, this guide synthesizes the available data on its biological effects and the experimental methodologies used to determine them.

Quantitative Pharmacodynamic Data

While a specific in vivo half-life for this compound is not definitively published, its long duration of action has been documented. The following table summarizes key pharmacodynamic parameters from in vivo studies.

| Parameter | Animal Model | Route of Administration | Value | Reference |

| Duration of Action | Anesthetized Micropigs | Intravenous (i.v.) & Intraduodenal (i.duod.) | > 6 hours | [Hegde et al., 1995] |

| ID50 (5-HT-induced tachycardia) | Anesthetized Micropigs | Intravenous (i.v.) | 4.7 µg/kg | [Hegde et al., 1995] |

| ID50 (5-HT-induced tachycardia) | Anesthetized Micropigs | Intraduodenal (i.duod.) | 254.5 µg/kg | [Hegde et al., 1995] |

| ID50 (5-HTP-induced diarrhea) | Conscious Mice | Intraperitoneal (i.p.) | 81.3 µg/kg | [Hegde et al., 1995] |

| ID50 (5-HTP-induced diarrhea) | Conscious Mice | Oral (p.o.) | 1.1 mg/kg | [Hegde et al., 1995] |

Signaling Pathway of 5-HT4 Receptor Antagonism

This compound exerts its effect by blocking the 5-HT4 receptor, a Gs-protein coupled receptor. Activation of this receptor by its endogenous ligand, serotonin (B10506) (5-HT), initiates a signaling cascade that this compound inhibits.

An In-Depth Technical Guide to the Effects of RS 39604 on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 39604 is a potent and highly selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1][2] As a Gs-coupled G-protein coupled receptor (GPCR), the 5-HT4 receptor's activation initiates a well-defined downstream signaling cascade primarily mediated by adenylyl cyclase and cyclic AMP (cAMP). This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibitory effects on these downstream signaling pathways. While direct experimental data on the modulation of specific signaling components by this compound is limited in publicly available literature, this guide extrapolates its expected impact based on its established antagonist profile at the 5-HT4 receptor. Detailed experimental protocols for assessing such effects are also provided.

Introduction to this compound

This compound is a well-characterized 5-HT4 receptor antagonist with high affinity and selectivity.[1][2] Its utility as a research tool and potential therapeutic agent stems from its ability to specifically block the physiological effects mediated by the 5-HT4 receptor. The 5-HT4 receptor is widely expressed in the central and peripheral nervous systems, as well as in various other tissues, and is implicated in a range of physiological processes, including gastrointestinal motility, cardiac function, and cognition.

The 5-HT4 Receptor Downstream Signaling Pathway

The 5-HT4 receptor is canonically coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. The activated, GTP-bound Gαs subunit then dissociates from the βγ subunits and stimulates the activity of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).

Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) by binding to its regulatory subunits, thereby releasing the catalytic subunits. The active PKA catalytic subunits then phosphorylate a variety of intracellular proteins on serine and threonine residues, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB at Ser133 allows it to recruit transcriptional coactivators, such as CBP/p300, and modulate the expression of target genes.

As a competitive antagonist, this compound binds to the 5-HT4 receptor but does not induce the conformational change necessary for Gs protein activation. Consequently, in the presence of an agonist like serotonin, this compound is expected to inhibit the entire downstream signaling cascade initiated by receptor activation.

Figure 1: 5-HT4 Receptor Downstream Signaling Pathway and the Inhibitory Action of this compound.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound. It is important to note the absence of publicly available data on its direct inhibition of downstream signaling molecules.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Preparation | Radioligand | pKi | Reference |

| 5-HT4 | Guinea-pig striatal membranes | [3H]-GR 113808 | 9.1 | [1][2] |

Table 2: Functional Antagonist Activity of this compound

| Assay | Tissue/System | Agonist | pA2 | Reference |

| 5-HT-induced relaxation | Rat isolated oesophagus | 5-HT | 9.3 | [2] |

| 5-MeOT-induced increase in short-circuit current | Guinea-pig isolated ileal mucosa | 5-MeOT | 9.1 | [2] |

Table 3: In Vivo Antagonist Activity of this compound

| Model | Effect Measured | Route of Administration | ID50 | Reference |

| Anaesthetized vagotomized micropigs | Inhibition of 5-HT-induced tachycardia | Intravenous | 4.7 µg/kg | [2] |

| Anaesthetized vagotomized micropigs | Inhibition of 5-HT-induced tachycardia | Intraduodenal | 254.5 µg/kg | [2] |

| Conscious mice | Inhibition of 5-HTP-induced diarrhoea | Intraperitoneal | 81.3 µg/kg | [2] |

| Conscious mice | Inhibition of 5-HTP-induced diarrhoea | Oral | 1.1 mg/kg | [2] |

Experimental Protocols

While specific studies detailing the effect of this compound on cAMP accumulation are not available, the following is a representative protocol for a cell-based cAMP accumulation assay that can be used to determine the inhibitory potency of a 5-HT4 receptor antagonist like this compound.

Cell-Based cAMP Accumulation Assay

This protocol is designed to measure the ability of a test compound to antagonize agonist-induced cAMP production in a cell line endogenously or recombinantly expressing the 5-HT4 receptor.

Materials:

-

Cells expressing the 5-HT4 receptor (e.g., HEK293, CHO cells)

-

Cell culture medium (e.g., DMEM, F-12) supplemented with serum and antibiotics

-

Phosphate-buffered saline (PBS)

-

Stimulation buffer (e.g., HBSS or serum-free medium)

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

-

5-HT4 receptor agonist (e.g., Serotonin, 5-methoxytryptamine)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, AlphaScreen)

-

Multi-well plates (e.g., 96-well or 384-well)

Procedure:

-

Cell Culture and Plating:

-

Culture cells expressing the 5-HT4 receptor under standard conditions.

-

On the day before the assay, harvest the cells and plate them in multi-well plates at a predetermined optimal density. Allow the cells to adhere overnight.

-

-

Assay Preparation:

-

Prepare a stock solution of IBMX in an appropriate solvent (e.g., DMSO) and dilute it in stimulation buffer to the desired final concentration (e.g., 500 µM).

-

Prepare serial dilutions of this compound in stimulation buffer containing IBMX.

-

Prepare a solution of the 5-HT4 agonist at a concentration that elicits a submaximal response (e.g., EC80) in stimulation buffer containing IBMX.

-

-

Antagonist Incubation:

-

Wash the cells with PBS.

-

Add the serial dilutions of this compound to the respective wells. Include a vehicle control.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation:

-

Add the agonist solution to all wells except for the basal control wells (which receive only stimulation buffer with IBMX).

-

Incubate the plate at 37°C for a specified duration (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the protocol of the chosen cAMP assay kit.

-

Measure the intracellular cAMP levels using the detection method of the kit (e.g., fluorescence, luminescence, absorbance).

-

-

Data Analysis:

-

Generate a concentration-response curve for the antagonist by plotting the cAMP levels against the logarithm of the antagonist concentration.

-

Calculate the IC50 value of the antagonist.

-

If a Schild analysis is performed with varying agonist concentrations, the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC50, can be determined.

-

Figure 2: General Experimental Workflow for a cAMP Accumulation Assay.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of the 5-HT4 receptor due to its high potency and selectivity. Based on the well-established Gs-coupling of the 5-HT4 receptor, this compound is expected to act as a competitive antagonist, thereby inhibiting the adenylyl cyclase/cAMP/PKA signaling cascade. While direct experimental evidence for the effects of this compound on these downstream signaling components is not extensively documented in the literature, the provided experimental protocols offer a framework for researchers to quantitatively assess these interactions. Further studies are warranted to fully elucidate the molecular pharmacology of this compound and its impact on intracellular signaling.

References

The Discovery, Synthesis, and Pharmacological Characterization of RS 39604: A Potent and Selective 5-HT4 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RS 39604, a potent, selective, and orally active 5-hydroxytryptamine-4 (5-HT4) receptor antagonist. The discovery of this compound marked a significant advancement in the study of 5-HT4 receptor function, offering a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor. This document details the pharmacological profile of this compound, including its binding affinity and selectivity, as well as its functional activity in various in vitro and in vivo models. Furthermore, this guide provides detailed experimental protocols for key assays used in its characterization and visualizes the underlying signaling pathways and experimental workflows.

Discovery and Rationale

The selective antagonism of 5-HT4 receptors has been identified as a promising therapeutic strategy for managing disorders related to the myocardium, as well as the alimentary and lower urinary tracts.[1][2][3] In the quest for a more effective and orally bioavailable 5-HT4 antagonist, this compound was developed and characterized by scientists at Syntex Discovery Research.[2] This compound was designed to improve upon existing antagonists, such as SB 204070, by offering a more favorable pharmacokinetic profile, particularly oral activity, and a competitive antagonist profile.[1][2]

Synthesis of this compound

While the seminal publication by Hegde et al. (1995) extensively details the pharmacology of this compound, a specific, step-by-step synthesis protocol is not provided in the publicly available scientific literature. However, based on the chemical structure of this compound, 1-[4-Amino-5-chloro-2-(3,5-dimethoxyphenyl)methyloxy]-3-[1-[2-methylsulphonylamino]ethyl]piperidin-4-yl]propan-1-one hydrochloride, its synthesis would likely involve a multi-step process. The general synthesis of the core benzodioxepin ring system, a key structural feature, has been described in the chemical literature, often involving Williamson etherification or ring-closing metathesis reactions to form the seven-membered ring.

A plausible synthetic approach would involve the preparation of the substituted benzodioxepin moiety and the piperidine (B6355638) side chain separately, followed by their coupling. The synthesis of substituted benzodioxepin derivatives can be achieved through the reaction of a catechol with a suitable dihaloalkane or via intramolecular cyclization strategies. The piperidine side chain would likely be synthesized and functionalized with the methylsulfonylaminoethyl group before being coupled to the benzodioxepin core. The final steps would involve the formation of the propan-1-one linker and subsequent salt formation to yield the hydrochloride salt.

Pharmacological Profile

This compound has been extensively characterized as a high-affinity and selective antagonist of the 5-HT4 receptor. Its pharmacological properties have been determined through a series of in vitro and in vivo studies.

In Vitro Pharmacology

The in vitro activity of this compound was primarily assessed through radioligand binding assays and functional assays in isolated tissues.

This compound demonstrates high affinity for the 5-HT4 receptor, as determined by its ability to displace the specific binding of the radioligand [3H]-GR 113808 in guinea-pig striatal membranes.[1][2] Its affinity is comparable to that of other potent 5-HT4 antagonists.

Table 1: 5-HT4 Receptor Binding Affinity of this compound and SB 204070

| Compound | pKi (Guinea-pig Striatal Membranes) |

| This compound | 9.1[1][2] |

| SB 204070 | 10.9[1][2] |

A key feature of this compound is its high selectivity for the 5-HT4 receptor over a wide range of other neurotransmitter receptors. This selectivity is crucial for its utility as a specific pharmacological tool.

Table 2: Receptor Selectivity Profile of this compound

| Receptor/Site | pKi |

| 5-HT1A | < 6.5[1][2] |

| 5-HT2C | < 6.5[1][2] |

| 5-HT3 | < 6.5[1][2] |

| alpha 1c | < 6.5[1][2] |

| D1 | < 6.5[1][2] |

| D2 | < 6.5[1][2] |

| M1 | < 6.5[1][2] |

| M2 | < 6.5[1][2] |

| AT1 | < 6.5[1][2] |

| B1 | < 6.5[1][2] |

| Opioid mu | < 6.5[1][2] |

| Sigma 1 | 6.8[1][2] |

| Sigma 2 | 7.8[1][2] |

This compound acts as a competitive antagonist at 5-HT4 receptors, effectively blocking the functional responses induced by 5-HT receptor agonists. This has been demonstrated in various isolated tissue preparations.

Table 3: Functional Antagonist Activity of this compound

| Preparation | Agonist | Measured Effect | pA2 of this compound | Schild Slope |

| Rat Isolated Oesophagus | 5-HT | Relaxation | 9.3[1][2] | 1.0[1][2] |

| Guinea-pig Isolated Ileal Mucosa | 5-MeOT | Increase in Short-Circuit Current | 9.1[1][2] | Not Reported |

In Vivo Pharmacology

The in vivo efficacy of this compound has been demonstrated in several animal models, highlighting its oral activity and long duration of action.

Table 4: In Vivo Activity of this compound

| Animal Model | Agonist/Stimulus | Measured Effect | Route of Administration (this compound) | ID50 of this compound |

| Anaesthetized Vagotomized Micropigs | 5-HT | Tachycardia | i.v. | 4.7 µg/kg[1][2] |

| Anaesthetized Vagotomized Micropigs | 5-HT | Tachycardia | i.duod. | 254.5 µg/kg[1][2] |

| Conscious Mice | 5-Hydroxytryptophan (5-HTP) | Diarrhoea | i.p. | 81.3 µg/kg[1][2] |

| Conscious Mice | 5-Hydroxytryptophan (5-HTP) | Diarrhoea | p.o. | 1.1 mg/kg[1][2] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This protocol describes the method for determining the binding affinity of this compound to the 5-HT4 receptor in guinea-pig striatal membranes using [3H]-GR 113808 as the radioligand.

-

Guinea-pig striatum tissue

-

[3H]-GR 113808 (specific activity ~80 Ci/mmol)

-

This compound and other test compounds

-

Binding buffer: 50 mM HEPES, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

Dissect guinea-pig striata on ice and homogenize in 20 volumes of ice-cold binding buffer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet in fresh binding buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound solution (or vehicle for total binding), and 50 µL of [3H]-GR 113808 solution (final concentration ~0.1 nM).

-

To determine non-specific binding, add a high concentration of a competing ligand (e.g., 1 µM GR 113808) instead of the test compound.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation.

-

Incubate the plate for 60 minutes at 25°C.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rat Isolated Oesophagus Functional Assay

This protocol describes the method for evaluating the functional antagonist activity of this compound on 5-HT-induced relaxation in the rat isolated oesophagus.

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Serotonin (5-HT)

-

This compound and other test compounds

-

Organ bath system with isometric transducers

-

Euthanize a rat by cervical dislocation and exsanguination.

-

Isolate the oesophagus and remove the tunica muscularis mucosae by careful dissection.

-

Cut the tissue into strips (approximately 2 mm wide and 10 mm long).

-

Mount the strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Apply an initial tension of 0.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Pre-contract the oesophageal strips with a submaximal concentration of carbachol (e.g., 300 nM).

-

Once a stable contraction is achieved, add cumulative concentrations of 5-HT to elicit a concentration-response curve for relaxation.

-

Wash the tissues and allow them to return to baseline tension.

-

Incubate the tissues with this compound (or vehicle) for a pre-determined period (e.g., 30 minutes).

-

Repeat the carbachol pre-contraction and the 5-HT cumulative concentration-response curve in the presence of this compound.

-

Measure the relaxation response to 5-HT as a percentage of the carbachol-induced pre-contraction.

-

Construct concentration-response curves for 5-HT in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the pA2 value and the slope of the Schild plot. A slope not significantly different from unity is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflows

5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the 5-HT4 receptor by an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response. This compound, as a competitive antagonist, binds to the 5-HT4 receptor and prevents the binding of agonists like serotonin, thereby inhibiting this signaling cascade.

Caption: 5-HT4 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in the radioligand binding assay for determining the affinity of this compound for the 5-HT4 receptor.

Caption: Workflow for the 5-HT4 receptor radioligand binding assay.

Experimental Workflow for Rat Isolated Oesophagus Functional Assay

The following diagram outlines the workflow for assessing the functional antagonist activity of this compound in the rat isolated oesophagus preparation.

References

- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of 5-HT4 receptor-mediated esophageal responses by digital sonomicrometry in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

The Role of RS-39604 in Cognitive Function Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-39604 is a potent and selective antagonist of the serotonin (B10506) 5-HT4 receptor.[1][2] While the direct administration of RS-39604 has not been shown to enhance cognitive function, its utility in neuroscience research is significant. Primarily, it serves as a critical tool to elucidate the role of the 5-HT4 receptor in learning, memory, and synaptic plasticity. By selectively blocking this receptor, researchers can investigate the necessity of 5-HT4 receptor activation in various cognitive processes, often by observing its ability to inhibit the pro-cognitive effects of 5-HT4 agonists. This guide provides a comprehensive overview of RS-39604's pharmacological profile, its application in cognitive research, detailed experimental protocols, and the underlying signaling pathways.

Pharmacological Profile of RS-39604

RS-39604 exhibits high affinity and selectivity for the 5-HT4 receptor. The following tables summarize its binding affinities and in vivo efficacy in various preclinical models.

Table 1: Receptor Binding Affinity of RS-39604

| Receptor Subtype | pKi (guinea pig striatal membranes) | Reference |

| 5-HT4 | 9.1 | [1][2] |

| 5-HT1A | < 6.5 | [1] |

| 5-HT2C | < 6.5 | [1] |

| 5-HT3 | < 6.5 | [1] |

| α1c | < 6.5 | [1] |

| D1 | < 6.5 | [1] |

| D2 | < 6.5 | [1] |

| M1 | < 6.5 | [1] |

| M2 | < 6.5 | [1] |

| AT1 | < 6.5 | [1] |

| B1 | < 6.5 | [1] |

| Opioid mu | < 6.5 | [1] |

| σ1 | 6.8 | [1] |

| σ2 | 7.8 | [1] |

Table 2: In Vivo Activity of RS-39604

| Experimental Model | Effect | Route of Administration | ID50/Effective Dose | Reference |

| 5-HTP-induced diarrhea in mice | Inhibition | i.p. | 81.3 µg/kg | [1] |

| 5-HTP-induced diarrhea in mice | Inhibition | p.o. | 1.1 mg/kg | [1] |

| 5-HT-induced tachycardia in micropigs | Inhibition | i.v. | 4.7 µg/kg | [1] |

| 5-HT-induced tachycardia in micropigs | Inhibition | i.duod. | 254.5 µg/kg | [1] |

| 5-HT-induced relaxation in rat isolated oesophagus | Competitive antagonism | N/A (in vitro) | pA2 = 9.3 | [1] |

| 5-MeOT-induced increase in short-circuit current in guinea-pig ileal mucosa | Antagonism | N/A (in vitro) | pA2 = 9.1 | [1] |

Role in Investigating Synaptic Plasticity and Cognition

The primary role of RS-39604 in cognitive research is to block the effects of 5-HT4 receptor activation, thereby demonstrating the receptor's involvement in specific neurophysiological processes. A key area of investigation is synaptic plasticity, the cellular basis of learning and memory.

One study demonstrated that RS-39604 blocks the induction of long-term depression (LTD) in the subiculum of the hippocampus, a brain region critical for memory. This suggests that tonic activation of 5-HT4 receptors is necessary for this form of synaptic plasticity.

Signaling Pathways of the 5-HT4 Receptor

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which are involved in the synthesis of proteins required for long-term memory.

Interestingly, there is also evidence for a non-canonical, G-protein-independent signaling pathway for the 5-HT4 receptor that involves the activation of Src, a tyrosine kinase, which in turn activates the Extracellular signal-Regulated Kinase (ERK) pathway.[3] Both the PKA and ERK pathways are implicated in learning and memory.

Experimental Protocols

RS-39604 is instrumental in preclinical studies investigating the cognitive effects of 5-HT4 receptor modulation. Below are detailed methodologies for key behavioral assays where RS-39604 could be employed to block the effects of 5-HT4 agonists.

Olfactory Discrimination Task in Rats

This task assesses associative learning and memory.

-

Apparatus: An olfactometer that delivers two distinct odors to a choice port. A reward (e.g., water for a water-deprived rat) is associated with one of the odors (the positive cue, S+), while the other is not rewarded (the negative cue, S-).

-

Procedure:

-

Habituation and Pre-training: Rats are familiarized with the apparatus and trained to receive a reward from the port.

-

Discrimination Training:

-

Each trial begins with the presentation of one of the two odors.

-

The rat must make a response (e.g., a nose poke) to the S+ odor to receive a reward. A response to the S- odor is not rewarded.

-

The position of the S+ and S- odors is randomized across trials.

-

A training session typically consists of 20-40 trials.

-

-

Drug Administration: To investigate the role of the 5-HT4 receptor, a 5-HT4 agonist would be administered before the training session to assess its effect on learning rate. To confirm that the effect is mediated by the 5-HT4 receptor, RS-39604 would be co-administered with the agonist. A control group would receive the agonist and a vehicle injection.

-

-

Data Analysis: The primary measure is the percentage of correct choices for the S+ odor. An increase in the learning rate with the agonist, which is blocked by RS-39604, would indicate the involvement of the 5-HT4 receptor.

Morris Water Maze in Mice/Rats

This is a classic test of spatial learning and memory.

-

Apparatus: A large circular pool filled with opaque water. A hidden platform is submerged just below the water's surface in one of the four quadrants of the pool.

-

Procedure:

-

Acquisition Phase:

-

Mice or rats are placed in the pool from different starting positions and must use distal cues in the room to locate the hidden platform.

-

Each animal typically undergoes four trials per day for 4-5 consecutive days.

-

If the animal does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

-

-

Drug-induced Deficit Model: To study the pro-cognitive effects of 5-HT4 agonists, a cognitive deficit is often induced, for example, by administering scopolamine, a muscarinic antagonist that impairs spatial learning.[4][5][6]

-

Drug Administration: A 5-HT4 agonist is administered before each training session to see if it can reverse the scopolamine-induced deficit. To confirm the role of the 5-HT4 receptor, RS-39604 would be co-administered with the agonist.

-

Probe Trial: On the day after the last training session, the platform is removed, and the animal is allowed to swim freely for 60 seconds.

-

-

Data Analysis: Key measures include the time taken to find the platform (escape latency) during the acquisition phase and the time spent in the target quadrant during the probe trial. A reversal of the scopolamine-induced increase in escape latency and a preference for the target quadrant with the agonist, which is blocked by RS-39604, would demonstrate the involvement of the 5-HT4 receptor in spatial memory.

Conclusion

RS-39604 is an indispensable pharmacological tool for investigating the role of the 5-HT4 receptor in cognitive function. Its high potency and selectivity allow for precise blockade of this receptor, enabling researchers to dissect its contribution to learning, memory, and synaptic plasticity. While not a cognitive enhancer itself, RS-39604 is crucial for validating the on-target effects of 5-HT4 receptor agonists and for furthering our understanding of the serotonergic modulation of cognition. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for designing and interpreting studies aimed at exploring this important area of neuroscience.

References

- 1. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RS 39604 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 39604 is a potent, selective, and orally active antagonist of the 5-HT₄ receptor.[1][2] Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pathophysiological roles of 5-HT₄ receptors in various biological systems.[3] this compound has a long-lasting in vivo activity and is suitable for a range of rodent studies.[4][5] This document provides detailed application notes and protocols for the use of this compound in in vivo rodent models, based on established experimental data.

Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT₄ receptor.[6] The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (B10506) (5-HT), stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents the downstream signaling cascade initiated by 5-HT binding.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo rodent and micropig studies investigating the effects of this compound.

Table 1: Efficacy of this compound in a Mouse Model of 5-HTP-Induced Diarrhea [1][3]

| Administration Route | ID₅₀ (mg/kg) |

| Intraperitoneal (i.p.) | 0.0813 |

| Oral (p.o.) | 1.1 |

Table 2: Antagonistic Effect of this compound on 5-HT-Induced Contraction in Anesthetized Guinea Pig Proximal Colon [1][3]

| Administration Route | Dose (mg/kg) | Mean Dose Ratio to 5-HT |

| Intravenous (i.v.) | 0.1 | 4.6 |

| Intravenous (i.v.) | 1 | 30.7 |

| Intraduodenal (i.duod.) | 10 | 10.8 |

Table 3: Efficacy of this compound in a Conscious Rat Model of Visceral Pain [1][3]

| Administration Route | Dose Range (mg/kg) | Effect on Colorectal Distension-Induced Increase in Arterial Pressure |

| Intravenous (i.v.) | 0.01 - 1 | No significant effect |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Inhibition of 5-Hydroxytryptophan (5-HTP)-Induced Diarrhea in Conscious Mice

This protocol is designed to assess the in vivo efficacy of this compound in a model of serotonin-induced diarrhea.

Materials:

-

Male CD-1 mice (20-25 g)

-

This compound

-

5-Hydroxytryptophan (5-HTP)

-

Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)

-

Oral gavage needles

-

Intraperitoneal (i.p.) injection needles and syringes

-

Observation cages with absorbent paper lining

Experimental Workflow:

Procedure:

-

Animal Preparation: Fast mice overnight with free access to water.

-

Grouping: Randomly divide mice into treatment groups (vehicle control, and various doses of this compound).

-

Drug Administration: Administer this compound or vehicle via the desired route (oral gavage or i.p. injection).

-

Induction of Diarrhea: Thirty minutes after drug administration, administer 5-HTP intraperitoneally to induce diarrhea.

-

Observation: Place mice in individual observation cages lined with absorbent paper and observe for the presence of diarrhea for a period of 60 minutes.

-

Data Analysis: Record the number of animals exhibiting diarrhea in each group. Calculate the ID₅₀ (the dose that inhibits the diarrheal response in 50% of the animals) using a suitable statistical method (e.g., probit analysis).

Protocol 2: Antagonism of 5-HT-Induced Proximal Colon Contraction in Anesthetized Guinea Pigs

This protocol evaluates the ability of this compound to antagonize the contractile effects of serotonin in the gastrointestinal tract.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

This compound

-

Serotonin (5-HT)

-

Anesthetic (e.g., urethane)

-

Surgical instruments

-

Pressure transducer and recording equipment

-

Intravenous (i.v.) and intraduodenal (i.duod.) catheters

Experimental Workflow:

Procedure:

-

Animal Preparation: Anesthetize the guinea pig and perform surgery to expose the proximal colon.

-

Instrumentation: Insert a catheter into the jugular vein for intravenous drug administration and another into the duodenum for intraduodenal administration. Place a pressure transducer in the proximal colon to measure contractile activity.

-

Stabilization: Allow the animal to stabilize for a period to obtain a consistent baseline of colonic motility.

-

Baseline 5-HT Response: Administer a dose of 5-HT intravenously and record the resulting increase in colonic pressure.

-

This compound Administration: Administer the desired dose of this compound either intravenously or intraduodenally.

-

Post-treatment 5-HT Response: After a suitable interval, re-administer the same dose of 5-HT and record the contractile response.

-

Data Analysis: Compare the 5-HT-induced contractile response before and after the administration of this compound. Calculate the dose-ratio, which is the ratio of the 5-HT dose required to produce the same level of contraction in the presence and absence of the antagonist.

Concluding Remarks

This compound is a well-characterized and effective 5-HT₄ receptor antagonist for in vivo studies in rodents. The provided protocols and data serve as a comprehensive guide for researchers planning to utilize this compound in their experimental designs. Adherence to appropriate animal welfare guidelines and institutional regulations is mandatory for all in vivo studies.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]

- 5. Exploring the Therapeutic Potential of this compound: A Selective and Long-Lasting 5-HT4 Receptor Antagonist [synapse.patsnap.com]

- 6. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RS 39604 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of RS 39604, a potent and selective 5-HT₄ receptor antagonist, in preclinical murine models. This document outlines recommended dosage regimens for various research applications, detailed protocols for in vivo administration, and an overview of the underlying signaling pathways. The information presented here is intended to facilitate the effective design and execution of experiments utilizing this compound.

Introduction to this compound

This compound is a highly selective and orally active antagonist of the serotonin (B10506) 4 (5-HT₄) receptor.[1] Its high affinity and specificity make it an invaluable tool for investigating the physiological and pathological roles of the 5-HT₄ receptor in various biological systems. The 5-HT₄ receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the gastrointestinal tract, the central nervous system, and the heart. Its activation is implicated in a range of functions including gastrointestinal motility, cognitive processes, and cardiac function. The long half-life of this compound makes it particularly suitable for in vivo studies.

Recommended Dosage of this compound for Mice

The optimal dosage of this compound can vary significantly depending on the research application, the mouse strain, and the desired level of receptor antagonism. The following table summarizes dosages reported in peer-reviewed literature for different experimental models.

| Application Area | Mouse Model | Dosage | Administration Route | Key Findings | Reference |

| Gastrointestinal Motility | 5-Hydroxytryptophan (5-HTP)-induced diarrhea | 81.3 µg/kg (ID₅₀) | Intraperitoneal (i.p.) | Inhibition of diarrhea | [1] |

| 5-Hydroxytryptophan (5-HTP)-induced diarrhea | 1.1 mg/kg (ID₅₀) | Oral (p.o.) | Inhibition of diarrhea | [1] | |

| Cognitive Function | 5XFAD model of Alzheimer's disease | 1 mg/kg | Intraperitoneal (i.p.) | Prevention of agonist-mediated effects on sAPPα release |

Note: The provided dosages should be considered as a starting point. It is highly recommended that researchers perform dose-response studies to determine the optimal concentration for their specific experimental conditions.

Experimental Protocols

Materials

-

This compound hydrochloride (M.Wt: 590.56)

-

Vehicle (e.g., sterile 0.9% saline)

-

Sterile syringes and needles (appropriate gauge for the administration route)

-

Animal balance

-

Vortex mixer

Vehicle Preparation

For in vivo administration, this compound hydrochloride can be dissolved in sterile 0.9% saline.[2] While this compound is also soluble in DMSO, for direct in vivo use, a saline-based vehicle is often preferred to avoid potential solvent-induced toxicities.

Protocol for Vehicle Preparation (0.9% Saline):

-

Weigh the required amount of this compound hydrochloride based on the desired final concentration and the number of animals to be dosed.

-

Add the appropriate volume of sterile 0.9% saline to the this compound powder.

-

Vortex the solution thoroughly until the compound is completely dissolved.

-

Visually inspect the solution for any undissolved particles. If necessary, sterile filter the solution before administration.

Administration to Mice

The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.

a) Intraperitoneal (i.p.) Injection:

-

Calculate the required volume of the this compound solution for each mouse based on its body weight and the target dosage. A typical injection volume for mice is 5-10 mL/kg.

-

Gently restrain the mouse, exposing the abdominal area.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress post-injection.

b) Oral Gavage (p.o.):

-

Calculate the required volume of the this compound solution for each mouse. The maximum recommended oral gavage volume for mice is typically 10 mL/kg.

-

Use a proper-sized, ball-tipped gavage needle.

-

Gently restrain the mouse and insert the gavage needle into the esophagus.

-

Administer the solution slowly to prevent aspiration.

-

Carefully remove the gavage needle and return the mouse to its cage.

-

Observe the animal for any adverse reactions.

Signaling Pathway of the 5-HT₄ Receptor

This compound exerts its effects by blocking the downstream signaling cascade initiated by the activation of the 5-HT₄ receptor by its endogenous ligand, serotonin. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Caption: 5-HT₄ Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study in mice using this compound.

Caption: In Vivo Experimental Workflow.

Pharmacokinetics and Metabolism

Currently, detailed pharmacokinetic data for this compound specifically in mice is limited in publicly available literature. However, studies in other rodent models suggest that it is orally active and has a long-lasting effect in vivo.[1] The ketone group in its structure contributes to a relatively long half-life. Researchers should consider conducting pilot pharmacokinetic studies to determine key parameters such as Cmax, Tmax, half-life, and bioavailability in their specific mouse strain and experimental setup.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the 5-HT₄ receptor in health and disease. The information provided in these application notes offers a foundation for designing and conducting rigorous and reproducible in vivo experiments in mice. Adherence to appropriate dosing, administration protocols, and a clear understanding of the underlying biological pathways will contribute to the generation of high-quality, impactful research data.

References

Application Notes and Protocols for Preparing RS 39604 Stock Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 39604 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4R).[1][2] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the 5-HT4 receptor in various cellular processes. These application notes provide a comprehensive guide to preparing and utilizing this compound stock solutions for in vitro cell culture experiments, ensuring reliable and reproducible results.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound hydrochloride is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 1-[4-Amino-5-chloro-2-(3,5-dimethoxyphenyl)methyloxy]-3-[1-[2-methylsulphonylamino]ethyl]piperidin-4-yl]propan-1-one hydrochloride | [3] |

| Molecular Formula | C₂₆H₃₆ClN₃O₆S·HCl | [3] |

| Molecular Weight | 590.56 g/mol | [3] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO up to 100 mM | [3] |

Storage Conditions:

| Form | Storage Temperature | Duration | Recommendations |

| Solid Powder | Room Temperature | As per manufacturer's guidelines | Store in a dry, dark place. |

| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the 5-HT4 receptor.[2] The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets. Additionally, 5-HT4 receptor activation can lead to the activation of the Src-tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway, independent of G-protein signaling. By blocking the binding of serotonin, this compound inhibits these downstream signaling cascades.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound hydrochloride powder

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Sterile pipette tips

Procedure:

-

Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 5.91 mg of this compound hydrochloride powder.

-

Dissolution: Transfer the powder to a sterile amber or foil-wrapped microcentrifuge tube. Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

-

Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. The resulting solution should be clear and free of particulates.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) complete cell culture medium

-

Sterile conical tubes

-

Sterile pipette tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: It is recommended to perform a serial dilution to minimize precipitation. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

-

Direct Dilution (for lower concentrations): Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

-

Intermediate Dilution (recommended): Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of DMSO. Then, add 1 µL of the 1 mM intermediate solution to 99 µL of pre-warmed complete cell culture medium.

-

-

Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in the medium.

-

Application to Cells: Add the prepared working solution to your cell cultures. It is crucial to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments. The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.

Working Concentration:

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental conditions. Based on in vitro studies, a concentration range of 30-300 nM has been shown to be effective for antagonizing 5-HT4 receptors.[2] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.

References

- 1. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]

Application Notes and Protocols for RS 39604 Administration in Behavioral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 39604 is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, demonstrating high affinity (pKi of 9.1 in guinea pig striatal membranes) and oral activity.[1] Its selectivity profile indicates low affinity for other serotonin (B10506) receptor subtypes (5-HT1A, 5-HT2C, 5-HT3) and various other neurotransmitter receptors.[1] The long-lasting in vivo activity of this compound makes it a valuable pharmacological tool for investigating the role of the 5-HT4 receptor in central nervous system (CNS) functions, including anxiety, depression, and cognitive processes.[1] These application notes provide detailed protocols for the administration of this compound in common rodent behavioral assays and summarize expected outcomes based on studies with selective 5-HT4 receptor antagonists.

Data Presentation

The following tables summarize quantitative data from behavioral assays involving the administration of selective 5-HT4 receptor antagonists. While direct data for this compound in these specific assays is limited in publicly available literature, the data from analogous compounds provide a strong basis for expected effects.

Table 1: Effects of Selective 5-HT4 Receptor Antagonists in the Elevated Plus-Maze (EPM) in Rats

| Compound | Dose (mg/kg) | Route | Key Parameter | Result | Reference |

| SB 204070 | 1.0 | s.c. | % Time in Open Arms | Increased | [2] |

| GR 113808 | 1.0 | s.c. | % Time in Open Arms | Increased | [2] |

Table 2: Representative Data on the Effects of 5-HT4 Receptor Modulation on Novel Object Recognition (NOR) in Rodents

| Compound Type | Effect on NOR | Key Parameter | Result | Reference |

| 5-HT4 Agonist | Pro-cognitive | Discrimination Index | Increased | [3] |

| 5-HT4 Antagonist | Potential for cognitive modulation | Discrimination Index | To be determined with this compound |

Table 3: Representative Data on the Effects of Serotonergic Agents in the Forced Swim Test (FST) in Rodents

| Compound Type | Effect on FST | Key Parameter | Result | Reference |

| SSRIs | Antidepressant-like | Immobility Time | Decreased | [4] |

| 5-HT4 Antagonist | Potential for antidepressant-like effects | Immobility Time | To be determined with this compound |

Signaling Pathways and Experimental Workflows

5-HT4 Receptor Antagonist Signaling Pathway

The 5-HT4 receptor is a Gs-protein-coupled receptor. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression related to neuronal plasticity. Additionally, 5-HT4 receptor activation can engage G-protein independent pathways involving Src kinase and the Extracellular signal-regulated kinase (ERK). As an antagonist, this compound blocks these downstream signaling cascades initiated by serotonin binding to the 5-HT4 receptor.

General Experimental Workflow for Behavioral Assays

The following diagram outlines a typical workflow for conducting behavioral experiments with this compound.

Experimental Protocols